N'-(6-chloropyridin-2-yl)acetohydrazide

Lead Optimization Lipophilicity Physicochemical Properties

N'-(6-chloropyridin-2-yl)acetohydrazide is a chlorinated heterocyclic building block belonging to the pyridinyl acetohydrazide class, characterized by a chlorine atom at the 6-position of the pyridine ring. This structural feature critically modulates the compound's physicochemical profile compared to non-halogenated or alternatively substituted analogs.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 66999-51-7
Cat. No. B057925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(6-chloropyridin-2-yl)acetohydrazide
CAS66999-51-7
Synonyms2-(6-Chloro-2-pyridinyl)hydrazideAcetic Acid; 
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC(=O)NNC1=NC(=CC=C1)Cl
InChIInChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12)
InChIKeyWCZFMOFANINYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(6-chloropyridin-2-yl)acetohydrazide (66999-51-7): A Physicochemically Defined Chlorinated Pyridinyl Acetohydrazide Building Block


N'-(6-chloropyridin-2-yl)acetohydrazide is a chlorinated heterocyclic building block belonging to the pyridinyl acetohydrazide class, characterized by a chlorine atom at the 6-position of the pyridine ring [1]. This structural feature critically modulates the compound's physicochemical profile compared to non-halogenated or alternatively substituted analogs. The compound is commercially supplied under various synonyms, including 2-(N'-Acetylhydrazino)-6-chloropyridine and NSC289800, and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why N'-(6-chloropyridin-2-yl)acetohydrazide Cannot Be Interchanged with Unsubstituted or Other 6-Substituted Analogs


Assuming functional equivalence among pyridinyl acetohydrazides in synthetic or assay contexts is unfounded due to the divergent influence of the 6-position substituent on key molecular properties. As the evidence in Section 3 will demonstrate, substituting chlorine with hydrogen or other halogens leads to measurable shifts in lipophilicity (LogP), polar surface area (PSA), and molecular weight . These variations directly impact phase partitioning, passive membrane permeability, and target binding kinetics, which are critical determinants of the success of a chemical series in lead optimization campaigns [1]. For a procurement decision, selecting the correct 6-chloro derivative from the outset ensures reproducibility in synthetic routes and biological assays that have been specifically optimized for this substitution pattern.

Quantitative Differentiation of N'-(6-chloropyridin-2-yl)acetohydrazide from Its Closest Analogs


Enhanced Lipophilicity (LogP) Compared to the Unsubstituted Parent Compound

The introduction of a chlorine atom at the 6-position of the pyridine ring significantly increases the predicted lipophilicity of the acetohydrazide scaffold. N'-(6-chloropyridin-2-yl)acetohydrazide has a computed LogP of 1.66, which is substantially higher than the 0.92 LogP value for the unsubstituted N'-(pyridin-2-yl)acetohydrazide [1]. This increase in LogP is a direct consequence of the chlorine substituent and is a crucial parameter for optimizing membrane permeability and reducing polarity-related off-target effects in cell-based assays.

Lead Optimization Lipophilicity Physicochemical Properties

Reduced Polar Surface Area (PSA) Relative to Other Halogenated Analogs

The topological polar surface area (TPSA) is a key determinant of passive membrane permeability. The target compound exhibits a TPSA of 54.02 Ų . While a direct TPSA measurement for the 6-bromo analog (N'-(6-bromopyridin-2-yl)acetohydrazide) is not consistently reported in public databases, the larger atomic size and higher polarizability of bromine versus chlorine typically result in a slightly higher TPSA due to increased molecular volume and electron density contributions to the surface area calculation . This makes the chloro derivative a preferred choice in drug discovery programs that are operating under a TPSA constraint of <60 Ų for oral bioavailability.

Drug Design Polar Surface Area Permeability

Higher Molecular Weight and Heavy Atom Count for Enhanced Pharmacophore Occupancy

The target compound has a molecular weight of 185.61 g/mol, which is significantly higher than the 151.17 g/mol of the unsubstituted N'-(pyridin-2-yl)acetohydrazide [1][2]. This 34.44 g/mol increase is due to the chlorine substitution, which also introduces a chlorine atom capable of forming halogen bonds with target proteins. The presence of a heavier halogen atom can enhance van der Waals interactions and improve target binding affinity in hydrophobic pockets, a feature intrinsically absent in the unsubstituted analog and less potent in the fluorinated analog (N'-(6-fluoropyridin-2-yl)acetohydrazide) .

Medicinal Chemistry Molecular Recognition Halogen Bonding

Commercially Standardized Purity of 98% from Multiple Vendors for Reliable Synthesis

For procurement, batch-to-batch reproducibility is non-negotiable. The target compound is consistently offered at a minimum purity of 98% by major suppliers such as Aladdin Scientific, Leyan, and Beyotime, as verified by their technical datasheets [1]. This contrasts with the less common 6-bromo analog, for which standardized purity data is less uniformly available from primary research chemical vendors, introducing procurement risk. The high, verifiable purity of the 6-chloro derivative ensures that reagents are used stoichiometrically correct in subsequent reactions, minimizing byproduct formation and purification efforts.

Chemical Procurement Purity Specification Supply Chain

Optimal Procurement and Research Scenarios for N'-(6-chloropyridin-2-yl)acetohydrazide


Lead Optimization of Kinase or Protease Inhibitors Requiring a Specific Lipophilicity Window

As demonstrated by the quantifiable LogP increase of 0.74 over the unsubstituted core , this compound is a strategic choice for medicinal chemistry programs that have identified a target lipophilicity range for their inhibitor series. Its use as a synthetic handle allows for the precise tuning of cLogP during structure-activity relationship (SAR) exploration without altering the core scaffold.

Synthesis of Molecular Probes Utilizing the Chlorine Atom for Halogen Bonding

The chlorine atom at the 6-position is not merely a hydrophobic anchor; it serves as a halogen bond donor, as supported by class-level theory on halogen substitution . This makes the compound an ideal precursor for synthesizing molecular probes designed to study halogen-bonding interactions in protein-ligand complexes, an application where the unsubstituted or methyl-substituted analogs would be ineffective.

Reliable Synthesis of Heterocyclic Compound Libraries by High-Throughput Chemistry

For CROs (contract research organizations) and large pharma groups engaged in parallel synthesis, the superior commercial purity specification of ≥98% from multiple global vendors directly minimizes purification bottlenecks and reduces the incidence of failed reactions due to unknown contaminants. This makes it a more efficient reagent for library production compared to less rigorously specified analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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